Cas no 98556-67-3 (5,7-Dinitrobenzofuran-3(2h)-one)

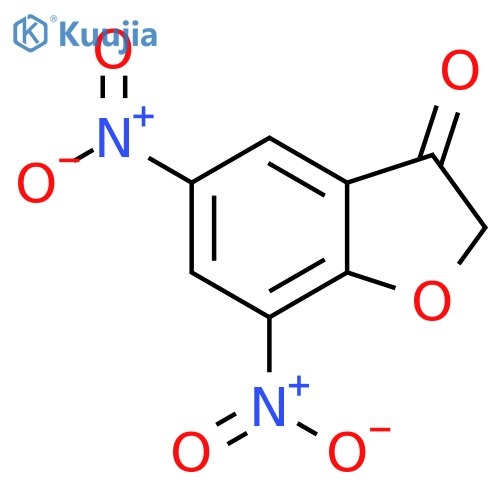

98556-67-3 structure

商品名:5,7-Dinitrobenzofuran-3(2h)-one

CAS番号:98556-67-3

MF:C8H4N2O6

メガワット:224.127161979675

MDL:MFCD22415701

CID:4663222

5,7-Dinitrobenzofuran-3(2h)-one 化学的及び物理的性質

名前と識別子

-

- 5,7-Dinitrobenzofuran-3(2H)-one

- 5,7-Dinitrobenzofuran-3(2h)-one

-

- MDL: MFCD22415701

- インチ: 1S/C8H4N2O6/c11-7-3-16-8-5(7)1-4(9(12)13)2-6(8)10(14)15/h1-2H,3H2

- InChIKey: MPPJNPIHMKGRCX-UHFFFAOYSA-N

- ほほえんだ: O1C2=C([N+]([O-])=O)C=C([N+]([O-])=O)C=C2C(=O)C1

5,7-Dinitrobenzofuran-3(2h)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528476-1g |

5,7-Dinitrobenzofuran-3(2H)-one |

98556-67-3 | 98% | 1g |

¥16200.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1051982-1g |

5,7-Dinitrobenzofuran-3(2H)-one |

98556-67-3 | 95% | 1g |

$1650 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1051982-1g |

5,7-Dinitrobenzofuran-3(2H)-one |

98556-67-3 | 95% | 1g |

$1650 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1051982-1g |

5,7-Dinitrobenzofuran-3(2H)-one |

98556-67-3 | 95% | 1g |

$1650 | 2025-02-19 |

5,7-Dinitrobenzofuran-3(2h)-one 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

98556-67-3 (5,7-Dinitrobenzofuran-3(2h)-one) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 4964-69-6(5-Chloroquinaldine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98556-67-3)5,7-Dinitrobenzofuran-3(2h)-one

清らかである:99%

はかる:1g

価格 ($):1692.0